2-Amino-4-chloro-3,5-dimethylphenol
Overview
Description
2-Amino-4-chloro-3,5-dimethylphenol, also known as 2-amino-4-chloro-3,5-dimethylaniline or 2-ACDM, is an organic compound with a wide range of applications in scientific research. 2-ACDM is a versatile compound with a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments and in various research applications.
Scientific Research Applications
Synthesis of New Azodye
Scientific Field
This application falls under the field of Chemistry , specifically Organic Synthesis .
Application Summary
2-Amino-4-chloro-3,5-dimethylphenol is used in the synthesis of a new azodye, derived from 2-Amino-6-ethoxybenzothiazole . This azodye has been characterized by various spectroscopic techniques .
Methods of Application
The synthesis involves the reaction of 2-Amino-4-chloro-3,5-dimethylphenol with 2-Amino-6-ethoxybenzothiazole . The resulting azodye is then characterized using techniques such as TG, IR, and Visible spectroscopy .
Results or Outcomes
The study found that the azodye has acid-base properties at different pH values and solvent effects were also studied at different solvents polarities . The azodye was also found to form a complex with Fe(III) under optimum conditions .
Disinfection and Sanitation
Scientific Field
This application falls under the field of Medicine , specifically Disinfection and Sanitation .
Application Summary
2-Amino-4-chloro-3,5-dimethylphenol is used in hospitals and households for disinfection and sanitation . It is also used in wound-cleansing applications and household antiseptics such as Dettol liquid, cream, and ointments .
Methods of Application
The compound is typically used in a diluted form for disinfection and sanitation purposes . For wound-cleansing, it is applied directly to the wound using a clean cloth or cotton swab .
Results or Outcomes
The use of 2-Amino-4-chloro-3,5-dimethylphenol in these applications has been found to be effective in reducing the risk of infection and promoting healing .
properties
IUPAC Name |
2-amino-4-chloro-3,5-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAZQRPNNZAYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279516 | |
Record name | 2-amino-4-chloro-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-3,5-dimethylphenol | |
CAS RN |
5428-46-6 | |
Record name | NSC12968 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4-chloro-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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